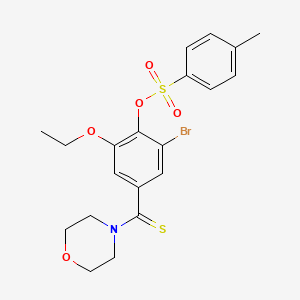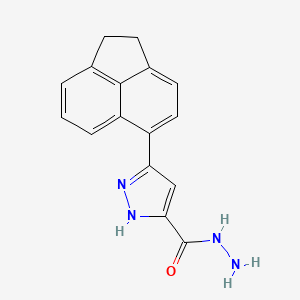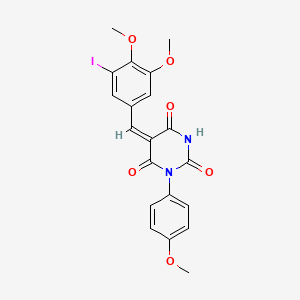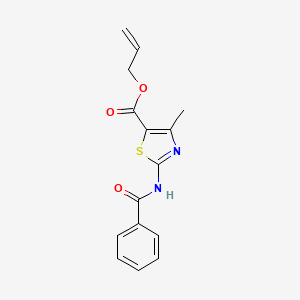
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is a chemical compound that has been widely used in scientific research for its unique properties and applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is not fully understood. However, it is believed that this compound inhibits the interaction between two proteins by binding to a specific site on one of the proteins, which prevents the other protein from binding to it.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have a significant effect on the activity of certain enzymes, which can be useful in the development of new drugs that target these enzymes. It has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is its ability to inhibit specific protein interactions. This can be useful in the development of new drugs that target specific protein interactions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate. One direction is the development of new drugs that target specific protein interactions. Another direction is the study of the anti-inflammatory properties of this compound and its potential use in the treatment of various inflammatory conditions. Additionally, the study of the mechanism of action of this compound and its effects on various enzymes can lead to the development of new drugs that target these enzymes.
Métodos De Síntesis
The synthesis of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been achieved using different methods. One of the most common methods used for synthesizing this compound is the reaction of 2-bromo-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO). The resulting product is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been used in various scientific research applications. One of its most common applications is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in the development of new drugs that target specific protein interactions.
Propiedades
IUPAC Name |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5S2/c1-3-26-18-13-15(20(28)22-8-10-25-11-9-22)12-17(21)19(18)27-29(23,24)16-6-4-14(2)5-7-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSIXPXOQQRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5155058.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)

![N~1~-(tert-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5155087.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)


![1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5155128.png)
![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)